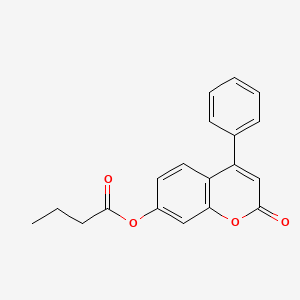

2-oxo-4-phenyl-2H-chromen-7-yl butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) butanoate |

InChI |

InChI=1S/C19H16O4/c1-2-6-18(20)22-14-9-10-15-16(13-7-4-3-5-8-13)12-19(21)23-17(15)11-14/h3-5,7-12H,2,6H2,1H3 |

InChI Key |

JJKXPKJVQBEWSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 4 Phenyl 2h Chromen 7 Yl Butanoate and Analogues

Established Synthetic Pathways for the 2-oxo-4-phenyl-2H-chromen-7-yl Scaffold

The formation of the bicyclic chromen-2-one (coumarin) system is the foundational step in the synthesis. Several named reactions are employed for this purpose, with the choice often depending on the desired substitution pattern and the availability of starting materials.

The Pechmann condensation is a widely utilized and versatile method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of the 7-hydroxy-4-phenyl-2H-chromen-2-one scaffold, this reaction typically involves the condensation of resorcinol (B1680541) (a 1,3-dihydroxybenzene) with ethyl benzoylacetate (a β-ketoester). arkat-usa.org

The mechanism is initiated by acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenol ring, ortho to the hydroxyl group. The final step is a dehydration (elimination of water) to form the unsaturated pyrone ring of the coumarin (B35378) system. wikipedia.orgorganic-chemistry.org A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid (H₂SO₄) and methanesulfonic acid, or Lewis acids such as aluminum chloride (AlCl₃). wikipedia.orgjetir.org While effective, traditional homogenous catalysts can lead to side products and require significant quantities. wordpress.com

The reaction conditions, such as catalyst choice and temperature, are influenced by the reactivity of the phenol. Highly activated phenols like resorcinol can undergo the reaction under milder conditions compared to less activated phenols. wikipedia.org

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Conditions | Product | Yield | Reference |

| Resorcinol | Ethyl Acetoacetate | Sulfuric Acid | 5 °C to room temperature | 7-Hydroxy-4-methylcoumarin | Good | jetir.org |

| Resorcinol | Ethyl Acetoacetate | Anhydrous FeCl₃ | 70 °C, 10-12 h, in ionic liquid | 7-Hydroxy-4-methylcoumarin | 65-85% | researchgate.net |

| Resorcinol | Ethyl Benzoylacetate | Sulfamic Acid | Longer reaction times (18-24 h) | 7-Hydroxy-4-phenyl-2H-chromen-2-one (3k) | ~60% | arkat-usa.org |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 °C, catalyst (10 mol %) | 5,7-Dihydroxy-4-methylcoumarin | 88% | nih.gov |

Beyond the Pechmann condensation, other classical and modern synthetic routes can be employed to construct the coumarin core.

The Knoevenagel condensation provides an alternative pathway. This reaction involves the condensation of an o-hydroxybenzaldehyde (like 2,4-dihydroxybenzaldehyde) with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine. scienceinfo.comtandfonline.comyoutube.com The initial condensation is followed by an intramolecular cyclization and dehydration to yield the coumarin. Microwave irradiation has been shown to accelerate this reaction, often providing a fast, solvent-free method for coumarin synthesis. rsc.org

The Perkin reaction is another historical method for coumarin synthesis, involving the condensation of salicylaldehyde (B1680747) with an acid anhydride (B1165640) (e.g., acetic anhydride) and its corresponding sodium salt. scienceinfo.comorganicreactions.orgsci-hub.se While fundamental to the history of coumarin synthesis, its application for producing 4-substituted derivatives like the 4-phenyl variant is less direct than the Pechmann condensation.

More contemporary methods include catalytic cyclizations and annulation cascades. For instance, metal-free carbamoylation/annulation cascades of aryl alkynoates have been developed to produce 3-carbamoylated-4-phenylcoumarins, demonstrating modern approaches to building a functionalized coumarin core.

Targeted Esterification and O-Acylation Reactions at the C-7 Position

Once the 7-hydroxy-4-phenyl-2H-chromen-2-one precursor is obtained, the final step is the introduction of the butanoate group at the C-7 hydroxyl position.

As detailed in section 2.1.1, the most direct route to this crucial precursor is the Pechmann condensation between resorcinol and ethyl benzoylacetate. arkat-usa.org The reaction capitalizes on the high reactivity of the resorcinol ring, where cyclization occurs preferentially to form the 7-hydroxy isomer.

Table 2: Synthesis of 7-Hydroxy-4-phenyl-2H-chromen-2-one Precursor

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagents | Key Outcome | Reference |

| Resorcinol | Ethyl Benzoylacetate | Pechmann Condensation | Sulfamic Acid | Direct synthesis of the target precursor. | arkat-usa.org |

The introduction of the butanoate moiety is achieved through a standard O-acylation (esterification) reaction of the C-7 hydroxyl group of the 7-hydroxy-4-phenyl-2H-chromen-2-one precursor. This is typically accomplished by reacting the precursor with a suitable acylating agent.

Common acylating agents for this transformation include:

Butanoyl chloride (Butyryl chloride): This is a highly reactive acyl halide that readily reacts with the phenolic hydroxyl group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Butyric anhydride: This reagent is another effective acylating agent. The reaction may require a catalyst, such as a Lewis acid or a strong protic acid, and often produces butyric acid as a byproduct.

The general principle of this esterification is analogous to methods reported for the acylation of other hydroxycoumarins. For example, the synthesis of 2-oxo-2H-chromen-4-yl pentanoate has been achieved by reacting 4-hydroxycoumarin (B602359) with valeroyl chloride in the presence of pyridine. A similar strategy using butanoyl chloride with the 7-hydroxy-4-phenylcoumarin (B181766) precursor would yield the desired final product.

Derivatization Strategies for Structural Elaboration of 2-oxo-4-phenyl-2H-chromen-7-yl Butanoate

Following the synthesis of this compound, further structural modifications can be envisioned to create a library of related analogues. These derivatizations can target several positions on the coumarin scaffold.

Modification of the Phenyl Ring at C-4: The phenyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) by starting the initial Pechmann condensation with a correspondingly substituted ethyl benzoylacetate.

Substitution at the C-3 Position: The C-3 position is nucleophilic in the enamine form and can undergo reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation. For instance, carbamoylation at the C-3 position has been achieved through cascade reactions of aryl alkynoates.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring: The benzopyrone ring of the coumarin scaffold can undergo electrophilic substitution reactions such as nitration, halogenation, or sulfonation. The directing effects of the existing oxygen atom and the phenyl group will influence the position of the new substituent, often favoring the C-6 and C-8 positions. The successful nitration of 7-hydroxy-4-methylcoumarin demonstrates the feasibility of such modifications on the coumarin core.

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of the this compound scaffold by modifying its electronic and steric properties.

Modifications on the Phenyl Substituent at C-4

The synthesis of the 4-phenylcoumarin (B95950) scaffold is often achieved through the Pechmann condensation, a classic method that involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. nih.govrsc.org To introduce variability in the phenyl substituent at the C-4 position, substituted phenylacetic acids or their ester derivatives are commonly employed as the β-ketoester component.

A general route to 4-arylcoumarins involves the condensation of a substituted phenol with an ethyl benzoylacetate derivative. The nature of the substituent on the ethyl benzoylacetate directly determines the substitution pattern on the C-4 phenyl ring. For instance, reacting resorcinol (1,3-dihydroxybenzene) with an ethyl benzoylacetate bearing a methoxy (B1213986) or a nitro group on the phenyl ring will yield the corresponding 4-(methoxyphenyl)-7-hydroxycoumarin or 4-(nitrophenyl)-7-hydroxycoumarin, respectively.

One-pot synthesis methods have also been developed. For example, the interaction of phenylpropiolic acid with various phenols in the presence of polyphosphoric acid and thallium(III) acetate (B1210297) can exclusively yield 4-phenylcoumarins. researchgate.netrsc.org By using substituted phenylpropiolic acids, this method can be adapted to introduce a variety of substituents onto the C-4 phenyl ring.

Table 1: Examples of Catalysts and Conditions for Pechmann Condensation in the Synthesis of 4-Arylcoumarins

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Solvent-free, grinding | High | nih.gov |

| Sulfamic acid | Solvent-free | High | nih.gov |

| Zirconium(IV) chloride (ZrCl₄) | Solvent-free | Good to excellent | nih.gov |

| Bismuth(III) chloride (BiCl₃) | Ultrasound irradiation | High | nih.gov |

| Cobalt(II) chloride pyridine complex (CoPy₂Cl₂) | Microwave irradiation | High | nih.gov |

| Amberlyst-15 | Solvent-free, microwave | Up to 97% | mdpi.com |

Introduction of Halogen and Other Substituents on the Chromen-2-one Ring System

Once the 4-phenyl-7-hydroxycoumarin core is synthesized, further modifications can be made to the chromen-2-one ring system. Halogenation is a common modification that can influence the compound's physicochemical and biological properties.

Regioselective halogenation of coumarins can be achieved using various reagents. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a copper halide catalyst allows for the selective halogenation of the coumarin ring. thieme.de The position of halogenation is influenced by the existing substitution pattern and reaction conditions. For 7-hydroxy-4-phenylcoumarin, electrophilic aromatic substitution reactions such as halogenation are expected to occur at positions ortho and para to the activating hydroxyl group, namely the C-6 and C-8 positions.

Nitration is another common electrophilic aromatic substitution reaction that can be performed on the coumarin ring. Treatment of a 4,7-dimethylcoumarin (B83668) with a mixture of nitric acid and sulfuric acid can lead to the formation of nitro-substituted derivatives, with the position of nitration being temperature-dependent. chemmethod.comchemmethod.com At lower temperatures, the 6-nitro isomer is often favored. chemmethod.comchemmethod.com Subsequent reduction of the nitro group can provide an amino functionality, which can be a handle for further derivatization.

Introduction of a formyl group at the C-8 position of 7-hydroxycoumarins can be achieved through the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent. nih.gov This aldehyde functionality can then be used for various subsequent chemical transformations.

Structural Variations within the Butanoate Side Chain

The final step in the synthesis of this compound is the esterification of the 7-hydroxyl group of the 4-phenyl-7-hydroxycoumarin precursor. This is typically achieved by reacting the hydroxycoumarin with butanoyl chloride or butyric anhydride in the presence of a base such as pyridine or triethylamine.

To introduce structural variations within the side chain, a variety of acylating agents can be used in place of butanoyl chloride. For example, using acetyl chloride would yield the corresponding acetate ester, while isobutyryl chloride would result in the isobutyrate ester. mdpi.com This allows for the systematic exploration of the effect of the ester side chain's length, branching, and electronic properties.

The synthesis of a series of ester derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxycoumarin has been reported, demonstrating the feasibility of introducing a wide range of ester functionalities at the 7-position. mdpi.com This was achieved by reacting the parent 7-hydroxycoumarin with various acyl chlorides.

Table 2: Examples of Acylating Agents for the Esterification of 7-Hydroxycoumarins

| Acylating Agent | Resulting Ester Side Chain |

|---|---|

| Butanoyl chloride | Butanoate |

| Acetyl chloride | Acetate |

| Isobutyryl chloride | Isobutyrate |

| Benzoyl chloride | Benzoate |

| Nicotinoyl azide | Nicotinate |

Contemporary Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly synthetic methods. For the synthesis of 4-phenylcoumarins, several green chemistry approaches have been reported, primarily focusing on the Pechmann condensation step.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The synthesis of 4-arylcoumarins via Pechmann condensation can be significantly expedited using microwave irradiation, often in combination with solvent-free conditions. nih.govmdpi.comui.ac.idrasayanjournal.co.inresearchgate.net This not only reduces reaction times from hours to minutes but also often leads to higher yields and cleaner reactions. mdpi.com

Solvent-free synthesis, or "dry media" synthesis, is another key principle of green chemistry. Performing the Pechmann condensation by grinding the reactants together, sometimes with a solid acid catalyst like p-toluenesulfonic acid, eliminates the need for volatile and often toxic organic solvents. nih.govtandfonline.com This approach simplifies the work-up procedure and reduces chemical waste. nih.gov

The use of recyclable and heterogeneous catalysts is also a hallmark of green chemistry. Catalysts such as Amberlyst-15, zeolites, and various solid-supported acids have been successfully employed in the synthesis of coumarins under solvent-free and microwave conditions. rsc.orgmdpi.com These catalysts can be easily recovered and reused, making the process more economical and sustainable. rsc.org Ionic liquids have also been explored as "green" recyclable reaction media for the synthesis of 4-arylcoumarins. nih.gov

Table 3: Comparison of Conventional and Green Synthesis Methods for 4-Arylcoumarins

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent with a strong acid catalyst | Well-established methodology | Long reaction times, use of hazardous solvents, often harsh conditions |

| Microwave-Assisted Synthesis | Solvent-free or with a minimal amount of a high-boiling solvent | Drastically reduced reaction times, often higher yields, cleaner reactions | Requires specialized microwave equipment |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction | Shorter reaction times, can be performed at room temperature | May not be as efficient as microwave heating for all reactions |

| Solvent-Free Grinding | Grinding of reactants with a solid catalyst at room temperature | Environmentally friendly, simple work-up, minimal waste | May not be suitable for all substrates, can be limited to small-scale synthesis |

| Heterogeneous Catalysis | Use of solid acid catalysts that can be easily recovered and reused | Catalyst recyclability, reduced waste, often milder reaction conditions | Catalyst deactivation can occur over time |

Advanced Characterization and Structural Analysis of 2 Oxo 4 Phenyl 2h Chromen 7 Yl Butanoate

High-Resolution Spectroscopic Techniques for Complete Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

The definitive structural confirmation of 2-oxo-4-phenyl-2H-chromen-7-yl butanoate relies on a combination of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for providing a complete picture of the molecule's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework. For a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), detailed 1D and 2D NMR analyses have allowed for unambiguous signal assignment. mdpi.com Based on this and other coumarin (B35378) structures, a set of expected chemical shifts for this compound can be predicted.

The ¹H NMR spectrum would feature distinct signals for the coumarin core, the 4-phenyl group, and the 7-butanoate chain. The protons on the coumarin ring are expected in the aromatic region, with the vinyl proton at C3 typically appearing as a singlet downfield. The protons of the phenyl group at C4 and the aromatic protons at C5, C6, and C8 would also reside in this region, with their multiplicity determined by spin-spin coupling. The butanoate side chain would show characteristic aliphatic signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the carbonyl, each shifted according to their proximity to the electron-withdrawing ester oxygen.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The two carbonyl carbons (the lactone C2 and the butanoate ester C=O) would appear at the most downfield shifts (typically >160 ppm). mdpi.com The remaining aromatic and vinylic carbons would populate the 100-160 ppm range, while the aliphatic carbons of the butanoate chain would be found in the upfield region (<40 ppm).

Multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unequivocally assign these signals by revealing proton-proton coupling networks and correlations between protons and carbons over one or multiple bonds. mdpi.com

Expected ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on analogous compounds.)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Lactone C=O (C2) | - | ~160-162 |

| Vinyl H (C3) | ~6.3-6.5 (s) | ~115-118 |

| Quaternary C (C4) | - | ~155-157 |

| Aromatic H (C5) | ~7.8-8.0 (d) | ~128-130 |

| Aromatic H (C6) | ~7.1-7.3 (dd) | ~118-120 |

| Quaternary C (C7) | - | ~153-155 |

| Aromatic H (C8) | ~7.0-7.2 (d) | ~110-112 |

| 4-Phenyl Group | ~7.3-7.6 (m) | ~128-135 |

| Ester C=O | - | ~171-173 |

| -CH₂- (Butanoate) | ~2.5-2.7 (t) | ~35-37 |

| -CH₂- (Butanoate) | ~1.7-1.9 (sext) | ~18-20 |

| -CH₃ (Butanoate) | ~0.9-1.1 (t) | ~13-15 |

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, thereby confirming its elemental composition (C₂₀H₁₆O₄). This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with confidence. The fragmentation pattern observed in the mass spectrum would also offer structural clues, likely showing the loss of the butanoyloxy group or the butanoate chain itself as neutral fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the title compound is not available, extensive studies on analogous coumarin esters, such as 2-oxo-2H-chromen-4-yl 3,3-dimethylbutanoate (B8739618) and 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, reveal key architectural features that can be extrapolated. nih.govnih.govresearchgate.net

The coumarin ring system is consistently found to be almost perfectly planar. nih.govnih.goviucr.org Analysis of bond lengths within the fused pyrone ring often shows a degree of electron localization, with the C2=C3 bond having significant double-bond character (e.g., ~1.33 Å) and the adjacent C3-C4 bond being longer, indicating less double-bond character. nih.govnih.gov

Crystallographic Data for an Analogous Compound: 2-Oxo-2H-chromen-4-yl 3,3-dimethylbutanoate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.6769 (3) |

| b (Å) | 17.9611 (5) |

| c (Å) | 7.0266 (2) |

| Volume (ų) | 1347.48 (7) |

| Z | 4 |

Computational Chemistry and Molecular Modeling Studies of 2 Oxo 4 Phenyl 2h Chromen 7 Yl Butanoate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of coumarin (B35378) derivatives. pmf.unsa.baasrjetsjournal.org These studies involve the optimization of the molecular geometry to its lowest energy state, followed by the calculation of various electronic descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. pmf.unsa.bamdpi.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba For instance, in a study of coumarin derivatives, the energy gaps were calculated to be in the range of 4.49 to 4.77 eV, indicating varying levels of reactivity among the analogues. pmf.unsa.ba

Other global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) are also determined. pmf.unsa.ba Chemical hardness measures the resistance to a change in electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness and stability. pmf.unsa.ba The electrophilicity index provides a measure of a molecule's ability to accept electrons. asrjetsjournal.org These parameters are crucial for understanding how 2-oxo-4-phenyl-2H-chromen-7-yl butanoate and its analogues might interact with biological macromolecules. asrjetsjournal.org

Molecular Electrostatic Potential (MEP) analysis is another valuable tool that identifies the electrophilic and nucleophilic sites on a molecule, predicting regions prone to intermolecular interactions. thenucleuspak.org.pknih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. pmf.unsa.ba |

| Chemical Hardness | η | Measures resistance to change in electron distribution. pmf.unsa.ba |

| Electronic Chemical Potential | μ | Describes the escaping tendency of electrons. pmf.unsa.ba |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. asrjetsjournal.org |

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mazums.ac.ir This method is widely used to understand the binding mechanisms of coumarin derivatives with various biological targets, including acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov

For analogues of this compound, docking studies have revealed that the coumarin scaffold often binds within the catalytic anionic site (CAS) of AChE. nih.gov The planar structure of the coumarin ring is well-suited for insertion into this site. nih.gov Specific interactions, such as π-π stacking and hydrogen bonds with key amino acid residues like tryptophan and tyrosine, are crucial for stabilizing the ligand-protein complex. mazums.ac.irnih.gov

In some cases, derivatives with longer alkyl chains can interact with the peripheral anionic site (PAS) of AChE, potentially inhibiting AChE-induced amyloid-beta aggregation, a hallmark of Alzheimer's disease. nih.gov The binding affinity is quantified by a docking score, with lower scores generally indicating a more favorable binding interaction. mazums.ac.ir For example, docking scores for certain bis-coumarin derivatives against AChE have been reported to be between -10 and -12.6 kcal/mol, indicating strong binding. mazums.ac.ir

Molecular dynamics simulations can further be employed to assess the stability of the docked ligand-protein complexes over time. tandfonline.com

Table 2: Common Biological Targets for Coumarin Derivatives in Docking Studies

| Biological Target | Associated Disease/Function | Key Interacting Residues (Examples) |

| Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov | TYR72, TYR124, TRP286, TYR341 mazums.ac.ir |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease nih.gov | - |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases tandfonline.com | - |

| Carbonic Anhydrase | Various (e.g., glaucoma, cancer) nih.gov | - |

| HIV-1 Reverse Transcriptase | HIV/AIDS nih.gov | - |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to exert a specific biological activity. acs.org This model serves as a 3D query for virtual screening of large compound libraries to identify new potential lead compounds. nih.gov

For coumarin analogues, pharmacophore models have been developed based on a set of known active compounds. mdpi.com These models help to understand the key structural requirements for activity and guide the design of new derivatives with improved potency and selectivity. acs.org For example, a pharmacophore model for coumarin-based acetylcholinesterase inhibitors might include features like an aromatic ring to interact with the CAS and a hydrogen bond acceptor to interact with specific residues in the active site. mdpi.com

The generation of a pharmacophore model typically involves aligning a set of active molecules and identifying common chemical features. acs.org The quality of the resulting model is often validated by its ability to distinguish between active and inactive compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govopenbioinformaticsjournal.com 2D-QSAR models often use physicochemical descriptors like lipophilicity (logP), molar refractivity, and electronic parameters to predict activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. rutgers.edunih.gov These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely lead to an increase or decrease in biological activity. benthamdirect.com

For coumarin derivatives, QSAR and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various targets. nih.govbenthamdirect.com For instance, a QSAR model for the anticancer activity of coumarins suggested that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov These models are valuable for predicting the activity of newly designed compounds prior to their synthesis, thus saving time and resources. openbioinformaticsjournal.com The predictive power of these models is assessed through statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). benthamdirect.com

Table 3: Common Descriptors Used in QSAR Studies of Coumarin Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies nih.gov | Influence on intermolecular interactions |

| Steric | Molar refractivity, Steric energy nih.gov | Relates to the size and shape of the molecule |

| Lipophilic | LogP nih.gov | Affects membrane permeability and binding |

| Topological | Molecular connectivity indices | Describes the branching and shape of the molecule |

| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic benthamdirect.com | Provides a 3D representation of structure-activity relationships |

In Silico Assessment of Drug-Likeness and Pharmacokinetic Profiles

In silico methods are widely used to predict the drug-likeness and pharmacokinetic properties of potential drug candidates at an early stage of the drug discovery process. mdpi.com This helps in identifying compounds with favorable profiles for oral bioavailability and avoiding costly failures in later stages. nih.gov

For this compound and its analogues, drug-likeness is often assessed using Lipinski's "rule of five". nih.gov This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500 g/mol , a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov Computational tools can quickly calculate these and other physicochemical properties. acgpubs.org

In addition to Lipinski's rule, other parameters such as the number of rotatable bonds and the topological polar surface area (TPSA) are also considered. nih.gov A lower number of rotatable bonds generally correlates with better oral bioavailability. nih.gov TPSA is a good predictor of intestinal absorption and blood-brain barrier penetration. nih.gov While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties are beyond the scope of this article, these in silico assessments provide a valuable preliminary evaluation of the pharmacokinetic potential of coumarin derivatives. mdpi.com

Table 4: Key Parameters for In Silico Drug-Likeness Assessment

| Parameter | Guideline for Good Oral Bioavailability | Significance |

| Molecular Weight (MW) | ≤ 500 g/mol nih.gov | Influences absorption and distribution |

| LogP (Lipophilicity) | ≤ 5 nih.gov | Affects solubility, permeability, and binding |

| Hydrogen Bond Donors (HBD) | ≤ 5 nih.gov | Influences solubility and permeability |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 nih.gov | Influences solubility and permeability |

| Number of Rotatable Bonds | ≤ 10 nih.gov | Relates to conformational flexibility and bioavailability |

| Topological Polar Surface Area (TPSA) | < 140 Ų nih.gov | Predicts intestinal absorption and brain penetration |

Pharmacological Investigations of 2 Oxo 4 Phenyl 2h Chromen 7 Yl Butanoate and Its Derivatives

Anti-inflammatory and Immunomodulatory Activities

Derivatives of the 4-phenylcoumarin (B95950) scaffold have demonstrated notable anti-inflammatory properties. In studies utilizing carrageenan-induced paw edema in rats, a standard model for acute inflammation, synthesized 4-phenylcoumarin derivatives exhibited significant inhibition of edema. For instance, one such derivative, when administered orally, produced a 39.81% inhibition of paw edema after 4 hours, an effect that was statistically significant compared to the control group. proquest.com This suggests that compounds based on the 2-oxo-4-phenyl-2H-chromen-7-yl butanoate structure can interfere with the inflammatory cascade. The anti-inflammatory effects of coumarins are also linked to their ability to inhibit the biosynthesis of prostaglandins (B1171923) and the generation of superoxide (B77818) anions by neutrophils. nih.gov Furthermore, some coumarin (B35378) derivatives have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as nitric oxide (NO), by inhibiting signaling pathways like NF-κB and MAPK. nih.gov

The immunomodulatory effects of these compounds are intertwined with their anti-inflammatory actions. By modulating the activity of immune cells and the production of inflammatory mediators, these derivatives can influence the immune response. Preliminary research indicates that various coumarins possess anti-inflammatory, anti-tumor, antibacterial, and antifungal properties. wikipedia.org

Antimicrobial, Antifungal, and Antitubercular Efficacy

The 4-phenylcoumarin framework has been a fertile ground for the development of agents with a broad spectrum of antimicrobial activity. Various synthetic coumarin derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, certain coumarin-pyrazole hybrids and coumarin-1,3,4-thiadiazine derivatives have shown potent activity against strains like Bacillus pumilis, Staphylococcus faecalis, and Enterobacter cloacae, with some exhibiting efficacy greater than or equal to penicillin G. nih.gov

In the realm of antifungal research, coumarin derivatives have also shown promise. Studies have demonstrated their ability to inhibit the growth of various fungal species, including Saccharomyces cerevisiae. nih.gov The structural versatility of the coumarin nucleus allows for modifications that can enhance antifungal potency. lew.ro

Furthermore, significant research has been directed towards the antitubercular potential of coumarin derivatives. The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. A series of coumarin derivatives were designed and synthesized to target the enoyl acyl carrier protein reductase (InhA) enzyme of Mycobacterium tuberculosis. One tetrazole derivative of 4-phenylcoumarin demonstrated a potent antitubercular effect, with a minimum inhibitory concentration (MIC) of 15 μg/mL against the H37Rv strain. rsc.org This compound was also able to suppress the intracellular growth of tubercle bacilli within infected human macrophages and showed a strong inhibitory effect against the InhA enzyme. rsc.org Other studies have identified 7-amino-4-methylcoumarin (B1665955) as a particularly effective antitubercular agent, exhibiting a low MIC of 1 mg/L against both susceptible and multidrug-resistant clinical isolates. nih.gov

| Compound Type | Target Organism | Activity/Finding | Source |

|---|---|---|---|

| Coumarin-pyrazole hybrid | Bacillus pumilis | MIC: 1.95 µg/ml; MBC: 15.6 µg/ml | nih.gov |

| Coumarin with S-CH3 group | Staphylococcus faecalis | MIC: 1.95 µg/ml (twice that of penicillin G) | nih.gov |

| Coumarin-1,3,4-thiadiazine derivative | Escherichia coli | MBC: 15.6 µg/ml | nih.gov |

| Tetrazole derivative of 4-phenylcoumarin | Mycobacterium tuberculosis H37Rv | MIC: 15 µg/mL | rsc.org |

| 7-Amino-4-methylcoumarin | Mycobacterium tuberculosis (susceptible and MDR) | MIC: 1 mg/L | nih.gov |

Antiviral Properties, including Activity against SARS-CoV-2 and other viruses

The antiviral potential of coumarin derivatives has been extensively investigated against a wide array of viruses. nih.gov These compounds have shown inhibitory effects against viruses such as HIV, influenza, enterovirus 71, and dengue virus. nih.gov The 4-phenylcoumarin derivatives, in particular, have been identified as having anti-HIV effects by inhibiting viral transcription and the function of the Tat protein. researchgate.net The mechanism of action often involves targeting various stages of the viral life cycle, from host cell attachment to replication. nih.gov

A new series of 4-phenylcoumarin derivatives demonstrated significant antiviral activity against the Hepatitis A virus (HAV). nih.gov An ethylthiosemicarbazide derivative was identified as a potent virucidal agent with an IC50 of 3.1 μg/ml. nih.govresearch-nexus.net Other derivatives, specifically Schiff's bases, showed high virustatic effects by targeting viral adsorption and replication. nih.govresearch-nexus.net These compounds were also found to be potent inhibitors of the HAV 3C protease, a crucial enzyme for viral replication. nih.govresearch-nexus.net

With the advent of the COVID-19 pandemic, the potential of natural compounds as anti-SARS-CoV-2 agents has been a major area of research. Coumarins have been considered promising candidates due to their stability, low toxicity, and ability to target cellular pathways that inhibit viral growth and replication. rsc.org Molecular docking studies have suggested that coumarins could interfere with the viral life cycle of SARS-CoV-2. rsc.org

| Derivative | Virus | Activity | IC50 | Source |

|---|---|---|---|---|

| Ethylthiosemicarbazide derivative | Hepatitis A Virus (HAV) | Virucidal | 3.1 µg/ml | nih.govresearch-nexus.net |

| Schiff's base 14c | Hepatitis A Virus (HAV) | Inhibition of viral adsorption | 8.5 µg/ml | nih.govresearch-nexus.net |

| Schiff's base 14b | Hepatitis A Virus (HAV) | Inhibition of viral replication | 10.7 µg/ml | nih.govresearch-nexus.net |

Anticoagulant and Antithrombotic Activities

The anticoagulant properties of coumarin derivatives are arguably their most well-known pharmacological effect, with warfarin (B611796), a 4-hydroxycoumarin (B602359) derivative, being a widely used clinical anticoagulant. wikipedia.orgnih.gov These compounds typically function as vitamin K antagonists, inhibiting the synthesis of clotting factors. nih.govchemicalbook.com The natural anticoagulant dicoumarol is formed from coumarin by fungal action. wikipedia.org

Research into synthetic 4-phenylcoumarin derivatives has also revealed significant anticoagulant and antithrombotic potential. hu.edu.jo Studies have shown that these derivatives can inhibit ADP-induced platelet aggregation. nih.govnih.gov Specifically, certain derivatives were found to inhibit the active form of GPIIb/IIIa on platelets. nih.govnih.gov The anticoagulant activity is often dependent on the specific substitutions on the coumarin ring, with some synthetic derivatives showing higher anticoagulant activity than warfarin in preclinical studies. hu.edu.jo However, it is important to note that this increased activity can also be associated with toxicity. hu.edu.jo

Antioxidant and Reactive Oxygen Species (ROS) Modulation Capabilities

Coumarin-bearing compounds are recognized for their significant free radical scavenging properties and their ability to reduce levels of reactive oxygen species (ROS). researchgate.net Their antioxidant capacity is multifaceted, involving direct scavenging of reactive oxygen and nitrogen species (RONS), chelation of transition metals like iron and copper that catalyze the Fenton reaction, and inhibition of ROS-producing enzymes. benthamdirect.com

Studies on hydroxy 4-phenyl coumarins have confirmed the potent antioxidant activity of derivatives such as 7,8-dihydroxy-4-phenyl coumarin and the moderate activity of 5,7-dihydroxy-4-phenyl coumarin. nih.gov The number and position of hydroxyl groups on the coumarin molecule significantly influence its antioxidant activity. nih.govresearchgate.net These compounds have been shown to protect against cell death induced by oxidative stress, suggesting their potential as therapeutic candidates for conditions characterized by excessive free radical production. nih.gov

Enzyme Inhibition Studies

Coumarin derivatives have emerged as a unique class of human carbonic anhydrase (hCA) inhibitors. nih.gov Unlike classical sulfonamide inhibitors, coumarins exhibit a novel mechanism of action. They act as suicide inhibitors, undergoing hydrolysis of their lactone ring by the esterase activity of the hCA enzyme within the active site. nih.govunipi.it The resulting 2-hydroxy-cinnamic acid derivative is the actual inhibitory molecule, which binds to the entrance of the enzyme's catalytic pocket, blocking substrate access. nih.govunipi.it

This distinct mechanism allows for isoform-selective inhibition. Coumarin-based inhibitors have shown a good selectivity profile, with nanomolar inhibition of tumor-associated isoforms hCA IX and XII, and significantly lower potency against the ubiquitous hCA I and II isoforms. unipi.ittandfonline.com This selectivity is crucial for minimizing off-target effects. Molecular modeling studies have provided a rationale for this selectivity, paving the way for the structure-based design of new and more potent inhibitors. unipi.it

| Isoform | Inhibition Level | Significance | Source |

|---|---|---|---|

| hCA IX and XII | Nanomolar range | Tumor-associated isoforms, targets for cancer therapy | unipi.ittandfonline.com |

| hCA I and II | Much lower potency | Ubiquitously distributed, inhibition can lead to side effects | unipi.ittandfonline.com |

Monoamine Oxidase (MAO) Inhibition

Derivatives of 4-phenylcoumarin have been identified as a promising scaffold for the development of monoamine oxidase (MAO) inhibitors, which are therapeutic targets for neurodegenerative and depressive disorders. scienceopen.com The core structure allows for substitutions that can modulate both the potency and selectivity of inhibition for the two MAO isoforms, MAO-A and MAO-B. scienceopen.comnih.gov

Research into the structure-activity relationship (SAR) of coumarin derivatives has revealed that phenyl substitution significantly influences MAO inhibitory activity and selectivity. scienceopen.com Specifically, substitution at the 4-position of the coumarin ring with a phenyl group tends to be more effective for achieving MAO-A inhibition. scienceopen.com In contrast, 3-phenyl substitution on the coumarin scaffold generally enhances MAO-B inhibition. scienceopen.comnih.gov

A variety of substituted 4-arylcoumarin derivatives have been synthesized and evaluated for their in-vitro inhibitory activity against both MAO-A and MAO-B. nih.govresearchgate.net Many of these compounds have demonstrated significant inhibitory activity, highlighting the potential of this chemical class for designing new therapeutic agents for conditions like Alzheimer's disease, where MAO inhibition is a viable strategy. nih.govresearchgate.net For instance, certain 6-methyl-3-phenylcoumarin derivatives have been shown to selectively inhibit MAO-B with IC50 values in the sub-micromolar range. While these are 3-phenyl substituted, the studies underscore the coumarin core's suitability for MAO inhibition. rsc.org The development of multi-target agents based on the 2H-chromen-2-one (coumarin) framework has also been pursued, with some derivatives showing potent, nanomolar-level inhibition of human MAO-B (hMAO-B). ebi.ac.uk

The mechanism of inhibition often involves the inhibitor binding within the active site of the enzyme. Molecular docking simulations for related flavone (B191248) (2-aryl-4H-chromen-4-one) derivatives have helped to understand the molecular-level interactions with MAO isoforms. nih.gov For potent 6-methyl-3-phenylcoumarin inhibitors, a π–π stacking interaction between the 3-phenyl ring and the Tyr 326 residue in the MAO-B active site is believed to be a key interaction. rsc.org

| Compound | Target | Activity (IC50/Ki) | Selectivity Index (SI) |

|---|---|---|---|

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 µM (IC50) nih.gov | High |

| Compound 5n (a 6-methyl-3-phenylcoumarin derivative) | MAO-B | 0.0601 µM (IC50) rsc.org | >1664 |

| Compound 3j (a flavone derivative) | MAO-B | 0.16 µM (Ki) nih.gov | 30.0 |

| Compound 7a (a 2,1-benzisoxazole derivative) | MAO-B | 0.017 µM (IC50) nih.gov | High |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov The 4-phenylcoumarin scaffold has been extensively investigated as a source of potent cholinesterase inhibitors. nih.govmdpi.com

Natural 4-phenylcoumarins isolated from the plant Mesua elegans have demonstrated significant AChE inhibitory activity. nih.gov One of the most potent compounds identified from this source was mesuagenin B, which exhibited an IC50 value of 0.7 µM against AChE. nih.govresearchgate.net Structure-activity relationship studies of these natural products indicated that the presence of a dimethylpyran ring and a prenyl substituent at specific positions on the coumarin scaffold are critical for high inhibitory activity. mdpi.comresearchgate.net

Synthetic derivatives have also been developed to optimize cholinesterase inhibition. A series of 7-hydroxycoumarin derivatives, which share a structural feature with this compound, were synthesized and showed remarkable inhibitory activity against both AChE and BuChE. bohrium.comssu.ac.ir For example, an N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin was found to be the most potent compound against AChE in its series, with an IC50 value of 1.6 µM. bohrium.comssu.ac.ir Kinetic studies revealed a mixed-type inhibition mechanism for this compound, suggesting it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. bohrium.comssu.ac.ir

Furthermore, the introduction of a phenylcarbamate moiety to a 7-hydroxy-4-methylcoumarin template significantly enhanced both AChE and BuChE inhibitory activity. nih.gov One such derivative displayed a potent AChE inhibitory activity with an IC50 of 13.5 nM. nih.gov Other modifications, such as the synthesis of 2-(2-oxo-2H-chromen-4-yl)acetamides, have also yielded highly potent AChE inhibitors, with the most active compound showing an IC50 of 0.04 µM and acting as a dual binding site inhibitor. nih.gov In some series of 4H-chromenone derivatives, certain compounds have shown excellent potency against BuChE, with IC50 values as low as 0.65 µM. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Mesuagenin B | AChE | 0.7 µM nih.gov |

| Mesuagenin C | AChE | 0.074 µM researchgate.net |

| 7-Hydroxycoumarin derivative (4r) | AChE | 1.6 µM bohrium.comssu.ac.ir |

| 4-Methyl-2-oxo-2H-chromen-7-yl phenylcarbamate derivative (4d) | AChE | 13.5 nM nih.gov |

| 2-(2-oxo-2H-chromen-4-yl)acetamide derivative (5a) | AChE | 0.04 µM nih.gov |

| 4H-chromenone derivative (4k) | BuChE | 0.65 µM nih.gov |

Alpha-Glucosidase and Alpha-Amylase Inhibition for Post-Prandial Hyperglycemia Management

Coumarin and its derivatives are recognized for their potential as antidiabetic agents, with one of the key mechanisms being the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. pnrjournal.comresearchgate.net Inhibition of these enzymes slows down the digestion of carbohydrates, thereby reducing the rate of glucose absorption and mitigating post-prandial hyperglycemia, a common issue in type 2 diabetes. nih.govnih.gov

Studies on various coumarins isolated from natural sources and synthetic derivatives have demonstrated significant inhibitory activities. researchgate.net For instance, coumarins extracted from the flowers of Edgeworthia gardneri were found to inhibit both α-glucosidase and α-amylase. researchgate.net Similarly, a series of coumarin hydrazone derivatives were synthesized and evaluated for their ability to inhibit α-amylase from Aspergillus niger. Several of these synthetic compounds exhibited potent inhibition, with some showing lower IC50 values than the standard drug acarbose. researchgate.net Specifically, compounds with certain substitutions on the hydrazone moiety were found to be particularly effective, with IC50 values as low as 48.80 µg/mL. researchgate.net

The broad spectrum of biological activities associated with the coumarin scaffold supports its exploration for developing new antidiabetic therapies. pnrjournal.comnih.gov The structural versatility of coumarins allows for modifications to enhance their inhibitory effects on these key digestive enzymes. researchgate.net While direct studies on this compound are limited in this context, the established anti-diabetic potential of the core coumarin structure suggests that it and its derivatives are viable candidates for investigation as α-glucosidase and α-amylase inhibitors. nih.gov

| Compound | α-Amylase Inhibition (IC50) |

|---|---|

| Acarbose (Reference) | 81.70 µg/mL researchgate.net |

| Coumarin Hydrazone 3f | 49.70 µg/mL researchgate.net |

| Coumarin Hydrazone 3g | 79.20 µg/mL researchgate.net |

| Coumarin Hydrazone 3i | 48.80 µg/mL researchgate.net |

Inhibition of Other Relevant Biological Targets

Beyond the well-studied targets like cholinesterases and MAO, the 2-oxo-4-phenyl-2H-chromen-7-yl core structure and its derivatives have shown inhibitory activity against other biologically significant enzymes. These findings suggest a broader pharmacological potential for this class of compounds.

One notable target is the Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). A specific derivative, N-[1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy] acetamide (B32628) (referred to as SISB-A1), was identified through computational screening and subsequently validated in vitro. researchgate.net This compound was found to effectively bind to the catalytic domain of the imatinib-resistant AblT315I mutant kinase. researchgate.net Molecular dynamics simulations predicted a strong binding affinity, and cell proliferation assays confirmed its activity against the BaF3-BCR-ABL-T315I stable cell line, indicating its potential to overcome certain forms of drug resistance in CML. researchgate.net

Another area of investigation is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are transmembrane enzymes highly expressed in tumor cells and are induced by hypoxia. frontiersin.org Coumarins have been identified as inhibitors of these enzymes. nih.gov The inhibition of tumor-associated CAs is a validated anti-cancer strategy, and molecular docking studies have confirmed strong interactions between coumarin derivatives and the active site of CA IX. nih.gov

Furthermore, some coumarin derivatives have been shown to target VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. frontiersin.org A derivative named 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide was found to target and reduce the activity of VEGFR-2, thereby inhibiting tumor angiogenesis. frontiersin.org

Anti-Cancer Activities and Molecular Mechanisms (excluding clinical trial data)

The coumarin scaffold, including 4-phenyl substituted derivatives, is a highly promising pharmacophore for the development of novel anti-cancer agents. rsc.orgrsc.org These compounds exert their cytotoxic effects against cancer cells through a variety of molecular mechanisms. frontiersin.orgnih.gov

Inhibition of Tubulin Polymerization: A key mechanism for some 4-phenylcoumarin derivatives is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division. A series of newly designed 4-phenylcoumarin derivatives were evaluated for their effects on the MCF-7 breast cancer cell line. nih.gov Several compounds, particularly thiazolidinone derivatives, showed potent cytotoxic effects with IC50 values lower than the reference drug doxorubicin. nih.gov These active compounds were found to be potent suppressors of tubulin polymerization, with IC50 values in the low micromolar range, comparable to colchicine. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: The most potent of these tubulin inhibitors was shown to induce cell cycle cessation at the G2/M phase in MCF-7 cells. nih.gov It also led to an accumulation of cells in the pre-G1 phase and activated caspase-7, a key executioner caspase, thereby mediating apoptosis (programmed cell death). nih.gov The induction of apoptosis is a common mechanism for many coumarin-based anti-cancer agents. nih.gov

Targeting Key Signaling Pathways and Enzymes: As mentioned previously, coumarin derivatives can inhibit enzymes crucial for tumor survival and proliferation.

Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase IX (hCA-IX), a marker of tumor hypoxia, is a significant mechanism. nih.gov

VEGFR-2 Inhibition: By inhibiting VEGFR-2, certain coumarin derivatives can suppress angiogenesis, cutting off the tumor's blood supply. frontiersin.org

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is critical for cell proliferation and survival and is often dysregulated in cancer. Coumarins have been shown to inhibit this pathway, contributing to their anti-tumor effects. frontiersin.org

The structural versatility of coumarins allows for the creation of hybrid molecules, combining the coumarin scaffold with other pharmacophores to enhance anti-cancer activity and specificity. rsc.orgrsc.org These synthetic strategies have led to compounds with improved efficacy against various cancer cell lines. nih.gov

| Compound | Activity | Cell Line | Result (IC50) |

|---|---|---|---|

| Doxorubicin (Reference) | Cytotoxicity | MCF-7 | 26.1 µg/mL nih.gov |

| Thiazolidinone derivative 3a | Cytotoxicity | MCF-7 | 11.1 µg/mL nih.gov |

| Thiazolidinone derivative 3b | Cytotoxicity | MCF-7 | 16.7 µg/mL nih.gov |

| Colchicine (Reference) | Tubulin Polymerization Inhibition | - | 6.93 µM nih.gov |

| Thiazolidinone derivative 3a | Tubulin Polymerization Inhibition | - | 9.37 µM nih.gov |

| Thiazolidinone derivative 3b | Tubulin Polymerization Inhibition | - | 2.89 µM nih.gov |

Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

Identification and Validation of Specific Molecular Targets and Pathways

The biological activity of 2-oxo-4-phenyl-2H-chromen-7-yl butanoate is predicted to be a composite of the actions of its 4-phenylcoumarin (B95950) core and its butyrate side chain.

The 4-phenylcoumarin scaffold is a known constituent of neoflavonoids and has been identified as a privileged structure in medicinal chemistry, associated with a range of biological activities. Research into analogous structures suggests that this part of the molecule may interact with key proteins involved in inflammation and cell proliferation. Specifically, targets such as cyclooxygenase-2 (COX-2) and tubulin are implicated. Inhibition of these targets can disrupt inflammatory pathways and microtubule dynamics, respectively, which are crucial in both inflammation and cancer. mdpi.comresearchgate.net The pathways influenced by 4-phenylcoumarins likely include the prostaglandin synthesis pathway via COX-2 inhibition and the disruption of mitotic spindle formation through interaction with tubulin.

The butyrate component is a short-chain fatty acid (SCFA) with well-established roles in cellular regulation. Its primary molecular targets are histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs). mdpi.com Butyrate is a known inhibitor of class I and II HDACs, leading to the hyperacetylation of histones and subsequent changes in gene expression. nih.gov This epigenetic modification can influence multiple signaling pathways, including those governing cell cycle progression, apoptosis, and inflammation. Additionally, butyrate acts as an agonist for GPCRs such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A, which are involved in modulating immune responses and metabolic homeostasis. mdpi.commdpi.com Key pathways modulated by butyrate include the NF-κB signaling pathway, which it typically suppresses to reduce inflammation, and intrinsic apoptotic pathways, which it can activate in cancer cells. mdpi.com

Therefore, this compound is hypothesized to be a multi-target agent, engaging with a diverse set of molecular targets and pathways, as summarized below.

| Component | Potential Molecular Target | Associated Biological Pathway |

| 4-Phenylcoumarin | Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis (Inflammation) |

| Tubulin | Microtubule Dynamics, Mitosis | |

| Butyrate | Histone Deacetylases (HDACs) | Epigenetic Regulation, Gene Transcription |

| G-Protein Coupled Receptors (GPCRs) | Immune Modulation, Metabolic Regulation | |

| NF-κB Pathway Components | Inflammatory Signaling |

Investigation of Ligand-Protein Binding Dynamics and Key Interactions

The binding of this compound to its putative protein targets would be governed by the specific physicochemical properties of its two main functional parts.

4-Phenylcoumarin Moiety Interactions: Molecular docking and structural studies of similar 4-phenylcoumarin derivatives suggest specific binding modes with their targets.

Tubulin Binding: The 4-phenylcoumarin scaffold is predicted to bind to the colchicine binding site on β-tubulin. researchgate.net This interaction is typically stabilized by hydrophobic interactions involving the phenyl rings and hydrogen bonds. For instance, the ester group in the coumarin (B35378) ring can form conventional hydrogen bonds with amino acid residues within the binding pocket, disrupting the normal dynamics of microtubule assembly and disassembly. frontiersin.org

COX-2 Binding: Selective inhibition of COX-2 by related compounds involves interactions with a specific side pocket in the enzyme's active site. The binding is often stabilized by interactions between the ligand and key amino acid residues like arginine and valine, which differ from the COX-1 isoform and allow for selective binding. mdpi.com The phenyl group of the coumarin can fit into this hydrophobic side pocket.

Butyrate Moiety Interactions: The butyrate component has well-characterized binding dynamics with its primary targets.

HDAC Binding: As an HDAC inhibitor, butyrate is understood to interact directly with the active site of the enzyme. It coordinates with the zinc ion that is essential for the catalytic activity of class I and II HDACs. nih.gov This binding competitively blocks the substrate from accessing the active site, leading to the inhibition of histone deacetylation. nih.gov

GPCR Binding: Butyrate acts as a ligand (agonist) for several GPCRs. The binding occurs within the transmembrane domain of the receptors, initiating a conformational change that triggers intracellular signaling cascades. The affinity for different receptors varies, with butyrate showing preference for GPR41 over GPR43. mdpi.com

The combined molecule, this compound, would therefore be expected to engage in a complex set of interactions, with the coumarin core anchoring it to targets like tubulin or COX-2, while the butyrate chain could simultaneously or independently interact with targets like HDACs.

Analysis of Cellular Responses and Pathway Modulation in vitro

Based on the identified molecular targets, the anticipated cellular responses to this compound in vitro would be multifaceted, reflecting the combined effects of its constituent parts.

Anti-Inflammatory Effects: In vitro studies on macrophage cell lines (e.g., RAW 264.7) treated with 4-phenylcoumarin derivatives have demonstrated a significant reduction in the production of inflammatory mediators. researchgate.net It is expected that this compound would similarly decrease the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with agents like lipopolysaccharide (LPS). researchgate.net This is likely mediated by the downregulation of iNOS and COX-2 enzyme expression. researchgate.net The butyrate moiety would complement this activity by inhibiting the NF-κB pathway, a central regulator of inflammatory gene expression. mdpi.com

Antiproliferative and Pro-Apoptotic Effects: The compound is expected to exhibit antiproliferative activity against various cancer cell lines.

The 4-phenylcoumarin component, by inhibiting tubulin polymerization, would likely induce cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and apoptosis in rapidly dividing cells. mdpi.com

The butyrate component is known to inhibit cell proliferation by causing cell cycle arrest in the G0/G1 phase, a result of HDAC inhibition and the subsequent upregulation of cell cycle inhibitors like p21. Furthermore, butyrate can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspase cascades. nih.gov

Modulation of Intestinal Barrier Function: In intestinal epithelial cell models (e.g., Caco-2), butyrate is known to enhance the integrity of the epithelial barrier. mdpi.com This is achieved by modulating the expression of tight junction proteins. mdpi.com It is plausible that this compound could exert similar effects, potentially contributing to gut homeostasis.

The table below summarizes the expected in vitro cellular responses.

| Cell Line Type | Expected Cellular Response | Underlying Mechanism |

| Macrophages (e.g., RAW 264.7) | Decreased production of NO, PGE2, TNF-α, IL-6 | Inhibition of COX-2, iNOS, and NF-κB pathway |

| Cancer Cells (e.g., Colon, Lung) | Inhibition of cell proliferation, induction of apoptosis | Cell cycle arrest (G0/G1 and G2/M), disruption of microtubules, activation of apoptotic pathways |

| Intestinal Epithelial Cells | Enhancement of barrier integrity | Upregulation of tight junction proteins |

Development and Application of Advanced Biological Assays

A suite of advanced biological assays would be necessary to fully elucidate and validate the predicted mechanisms of action for this compound.

Target Engagement and Binding Assays:

Enzyme Inhibition Assays: To confirm the inhibition of COX-2, cell-free enzymatic assays would be employed to measure the production of prostaglandins (B1171923). researchgate.net Similarly, HDAC activity can be measured using commercially available kits that utilize a fluorogenic substrate.

Tubulin Polymerization Assay: The effect on microtubule dynamics can be directly observed using in vitro tubulin polymerization assays, which measure the change in light scattering or fluorescence as tubulin monomers assemble into microtubules.

Surface Plasmon Resonance (SPR): SPR can be used to study the real-time binding kinetics and affinity of the compound to its purified protein targets, such as tubulin or HDACs, providing quantitative data on ligand-protein interactions.

Cell-Based Assays for Pathway Analysis:

Western Blotting and RT-qPCR: These techniques are essential for analyzing the expression levels of key proteins and genes within the targeted pathways. This includes assessing the levels of COX-2, iNOS, cyclins, caspases, and the phosphorylation status of proteins in the NF-κB pathway.

Immunofluorescence Microscopy: This method can be used to visualize the compound's effect on the cellular microtubule network, confirming the disruption of mitotic spindles.

Flow Cytometry: This is a powerful tool for analyzing the cell cycle distribution (to confirm G0/G1 or G2/M arrest) and for quantifying the extent of apoptosis using assays like Annexin V/PI staining.

Reporter Gene Assays: To confirm the inhibition of the NF-κB pathway, a reporter assay using a luciferase gene under the control of an NF-κB response element can be utilized.

Functional and Phenotypic Assays:

Cell Viability Assays (e.g., MTT, CCK-8): These colorimetric assays are fundamental for determining the cytotoxic and antiproliferative effects of the compound on various cell lines.

Transepithelial Electrical Resistance (TEER): This assay measures the integrity of epithelial cell monolayers in vitro, providing a functional readout of intestinal barrier function.

Oxygen Consumption Assays: Given butyrate's role in cellular metabolism, assays measuring the oxygen consumption rate can provide insights into the compound's effects on mitochondrial function.

By employing these advanced assays, a comprehensive molecular and cellular profile of this compound can be established, validating its hypothesized mechanisms of action.

Structure Activity Relationship Sar Studies and Molecular Modification Strategies

Systematic Investigation of Substituent Effects on the 2H-Chromen-2-one Core

The 2H-chromen-2-one (coumarin) core is a versatile template that allows for extensive structural modifications. The biological activity of coumarin (B35378) derivatives is highly dependent on the nature and position of substituents on this bicyclic ring system. nih.gov

Research has shown that the presence of phenolic hydroxyl groups on the aromatic component of the coumarin backbone is strongly correlated with antiradical efficiency. nih.gov The strategic placement of other functional groups can also confer or enhance specific biological activities. For example, the introduction of 1,2,3-triazole moieties has been used to develop novel antimicrobial agents. nih.gov A study on novel 2H-chromene derivatives bearing phenylthiazolidinones highlighted their potential as antimicrobial agents. mdpi.com Similarly, the synthesis of nitro and amino derivatives of 4,7-dimethyl-2H-chromen-2-one has been explored to generate compounds with new biological profiles. chemmethod.com

The table below summarizes the effects of various substituents on the biological activity of the 2H-chromen-2-one core.

| Substituent Position | Substituent Type | Biological Activity Studied | Observed Effect |

| General | Phenolic Hydroxyl | Antioxidant/Antiradical | Increased antiradical efficiency nih.gov |

| C3 | Phosphonate (B1237965) Group | Cytotoxicity | Activity depends on cell type and environment mdpi.com |

| C6 | N-acetyl piperazine | Antibacterial | Promising activity against various bacterial strains nih.gov |

| C6, C8 | Nitro/Amino Groups | General Biological Activity | Synthesis of new potential bioactive compounds chemmethod.com |

| Various | 1,2,3-Triazole Moiety | Antimicrobial | Excellent antifungal activity nih.gov |

The Role of the Phenyl Group at C-4 in Modulating Biological Profiles

The phenyl group at the C-4 position is a critical determinant of the biological activity of 4-phenylcoumarin (B95950) derivatives. Modifications to this phenyl ring can significantly influence potency and selectivity for various molecular targets.

A prominent example is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Structure-activity studies revealed that a methylsulfonyl (MeSO₂) pharmacophore at the para-position of the C-4 phenyl ring is crucial for potent and selective COX-2 inhibition. nih.govresearchgate.net Molecular modeling has shown this group orients into a secondary pocket of the COX-2 active site. nih.govresearchgate.net

In the context of anticancer activity, new sets of 4-phenylcoumarin derivatives have been designed as tubulin polymerization inhibitors targeting breast cancer cells. nih.gov The substitution pattern on the C-4 phenyl ring was found to be a key factor in their cytotoxic effects. Furthermore, SAR studies on a stable analogue of a 4H-chromene derivative led to the development of a compound with low micromolar cytotoxicity against a wide range of tumor cells, underscoring the importance of the C-4 substituent. researchgate.net The 4-arylcoumarin structure is also associated with a variety of other pharmacological activities, including antimicrobial and anti-HIV effects. researchgate.net

The following table illustrates the impact of C-4 phenyl group modifications on biological targets.

| C-4 Phenyl Substituent | Target/Activity | Key Findings |

| 4-Methylsulfonyl (p-MeSO₂) | COX-2 Inhibition | Essential for high potency and selectivity; fits into secondary pocket of the enzyme nih.govresearchgate.net |

| Various Substitutions | Tubulin Polymerization | Modulates cytotoxic effects against MCF-7 breast cancer cells nih.gov |

| 3',5'-dimethoxyphenyl | Anticancer (General) | Led to the development of CXL017, a compound with broad cytotoxicity against tumor cells researchgate.net |

| General Aryl Group | Antiviral (Hepatitis A) | Core structure for potent virucidal and virustatic agents nih.gov |

Influence of the Butanoate Ester Moiety at C-7 on Activity and Selectivity

The substituent at the C-7 position plays a pivotal role in defining the physicochemical properties and biological activity of 4-phenylcoumarin derivatives. The precursor to the C-7 ester, the 7-hydroxy group, is itself important for certain activities like antiradical and antineoplastic potentials. nih.gov

Converting the 7-hydroxy group to an ester, such as the butanoate in 2-oxo-4-phenyl-2H-chromen-7-yl butanoate, significantly increases the lipophilicity of the molecule. This modification can alter the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of related C-7 esters, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) and 2-oxo-2H-chromen-7-yl tert-butylacetate, demonstrates that this position is readily amenable to functionalization. nih.govmdpi.com

| C-7 Substituent | Inferred Effect on Properties | Example/Relevance |

| Hydroxyl (-OH) | Baseline polarity; important for antioxidant activity | Parent compound for esterification; contributes to antiradical potential nih.gov |

| Butanoate Ester | Increased lipophilicity | May enhance membrane permeability and alter ADME properties |

| tert-Butylacetate Ester | Increased lipophilicity and steric bulk | Demonstrates feasibility of C-7 esterification nih.gov |

| (Acetyl)acetamido-pyrazole moiety (via ether linkage) | Large, complex group for specific target binding | Key for binding to the catalytic domain of mutant AblT315I kinase researchgate.net |

Rational Design of New Analogues through Scaffold Hopping and Bioisosteric Replacements

Rational drug design often employs strategies like scaffold hopping and bioisosteric replacement to discover novel compounds with improved properties. Scaffold hopping involves replacing a central molecular core with a structurally different but functionally similar scaffold to generate new chemotypes. researchgate.net This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles while maintaining the essential binding interactions with the biological target. For the chromenone scaffold, an example of this strategy is the replacement of the ring oxygen with a sulfur atom to produce thioaurones. mdpi.com

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com This can be used to solve issues like toxicity or poor metabolic stability. For the this compound scaffold, bioisosteric replacements could include:

Phenyl Ring (C-4): Replacing the phenyl ring with other aromatic systems (e.g., pyridyl, thiophene) or non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane. chem-space.comsemanticscholar.org

Ester Moiety (C-7): Replacing the ester linkage with more stable groups like amides or other bioisosteres of carboxylic acids.

Chromenone Core: Replacing the oxygen atom with sulfur (thiocoumarin) or nitrogen atoms. researchgate.net

These strategies provide powerful tools for medicinal chemists to explore new chemical space and overcome liabilities of a lead compound.

Optimization of Potency, Selectivity, and Biological Stability

The ultimate goal of SAR studies is to optimize a lead compound into a drug candidate with superior potency, selectivity, and stability. This iterative process relies on the data gathered from systematic modifications of the lead structure.

Potency and Selectivity: Fine-tuning the substituents on the 2H-chromen-2-one core and the C-4 phenyl ring can enhance potency and selectivity. For instance, the development of 6-methyl-3-phenylcoumarin derivatives led to a compound with highly potent and selective inhibition of monoamine oxidase B (MAO-B), where a π–π interaction between the C-3 phenyl ring and a tyrosine residue in the enzyme's active site was identified as key. rsc.org Similarly, SAR optimization of an initial 4H-chromene hit compound led to the identification of CXL017 with significantly improved cytotoxicity against cancer cells. researchgate.net

Biological Stability: Metabolic instability can be a major hurdle in drug development. Bioisosteric replacement is a common strategy to address this. For example, replacing a metabolically labile proton with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect. cambridgemedchemconsulting.com Introducing fluorine atoms can also block sites of oxidative metabolism and improve stability. The use of phosphonate groups is another strategy that has been explored to modulate the activity of coumarin derivatives. mdpi.com

By combining SAR data with advanced molecular design strategies, researchers can systematically refine the structure of compounds like this compound to enhance their therapeutic potential.

Potential Therapeutic Applications of 2 Oxo 4 Phenyl 2h Chromen 7 Yl Butanoate

Development as Lead Compounds for Anti-infective Agents (e.g., antibacterial, antiviral, antifungal)

The coumarin (B35378) nucleus is a privileged scaffold in the design of anti-infective agents. Derivatives of 4-phenylcoumarin (B95950) have shown promise against a variety of pathogens, including bacteria, viruses, and fungi.

Antibacterial Activity: Coumarin derivatives have been reported to possess antibacterial properties. nih.govnih.gov For instance, novel chromene-sulfonamide hybrids have been synthesized and evaluated for their antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Similarly, derivatives of 4-Chloro-7-hydroxy-chromen-2-one were tested for their activity against Staphylococcus aureus, E. coli, and Bacillus cereus. ejmse.ro The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Antiviral Activity: The 4-phenylcoumarin structure is integral to compounds developed as novel antiviral agents. A series of derivatives have been synthesized and evaluated for their activity against HIV-1, with some showing potent inhibitory effects on the HIV-1 reverse transcriptase (RT) enzyme. nih.gov For example, a hydrazone derivative (compound 8b in the study) exhibited an inhibitory concentration (IC50) comparable to the established drug Efavirenz. nih.gov Other studies have focused on Hepatitis A Virus (HAV), where 4-phenylcoumarin derivatives were identified as potent inhibitors of the HAV 3C protease, a key enzyme in the viral replication cycle. researchgate.net

| Derivative Class | Virus Targeted | Mechanism/Target | Potency (IC₅₀ / Kᵢ) |

| Hydrazone of 4-phenylcoumarin | HIV-1 (Wild Type) | Reverse Transcriptase (RT) Inhibition | 9.01 nM nih.gov |

| Ethylthiosemicarbazide of 4-phenylcoumarin | Hepatitis A Virus (HAV) | 3C Protease Inhibition | Kᵢ = 1.903 µM researchgate.net |

| Schiff's Base of 4-phenylcoumarin | Hepatitis A Virus (HAV) | 3C Protease Inhibition | Kᵢ = 0.104 µM researchgate.net |

Antifungal Activity: Newly synthesized coumarins featuring triazole and thiadiazole moieties have demonstrated significant antifungal activities. nih.gov Research into chromenol derivatives functionalized with 1H-1,2,4-triazole has yielded compounds with potent effects against various fungi, with some proving more active than reference drugs like ketoconazole and bifonazole. nih.gov The proposed mechanism for these compounds involves the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of the fungal cell membrane. nih.gov Another study showed that a coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), exhibited strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com

| Fungal Strain | Compound Type | Inhibition Zone (1 mg/mL) |

| Aspergillus niger | ATMC Derivative | ~18 mm jmchemsci.com |

| Candida albicans | ATMC Derivative | ~21 mm jmchemsci.com |

Prospects in Neurodegenerative Disorder Research and Neuroprotection

Derivatives of the chromenone core are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov The multifactorial nature of these disorders necessitates the development of multi-target-directed ligands, a role for which coumarin derivatives are well-suited. nih.govnih.gov